molecular formula C14H10ClN3OS B14343533 1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea CAS No. 104121-49-5

1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea

Cat. No.: B14343533
CAS No.: 104121-49-5
M. Wt: 303.8 g/mol
InChI Key: JLWSMUNZNSRFPI-UHFFFAOYSA-N
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Description

1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. It features a benzothiazole ring and a chlorophenyl group, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea typically involves the reaction of 1,2-benzothiazole with 3-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring and chlorophenyl group could play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(1,2-Benzothiazol-3-yl)-3-phenylurea: Lacks the chlorine atom on the phenyl ring.

    1-(1,2-Benzothiazol-3-yl)-3-(4-chlorophenyl)urea: Chlorine atom is positioned differently on the phenyl ring.

    1-(1,2-Benzothiazol-3-yl)-3-(3-methylphenyl)urea: Contains a methyl group instead of a chlorine atom.

Uniqueness

1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea is unique due to the presence of both the benzothiazole ring and the 3-chlorophenyl group. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

104121-49-5

Molecular Formula

C14H10ClN3OS

Molecular Weight

303.8 g/mol

IUPAC Name

1-(1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea

InChI

InChI=1S/C14H10ClN3OS/c15-9-4-3-5-10(8-9)16-14(19)17-13-11-6-1-2-7-12(11)20-18-13/h1-8H,(H2,16,17,18,19)

InChI Key

JLWSMUNZNSRFPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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